N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide
Description
N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide is a structurally complex molecule featuring:
- A 1,3-benzodioxolyl moiety linked via a thioacetamide group.
- A pyrimidine core substituted at the 4-position with a piperazine ring, which is further modified at the 1-position with a 3-methoxyphenyl group.
Properties
CAS No. |
1251613-32-7 |
|---|---|
Molecular Formula |
C22H15FN4O3S |
Molecular Weight |
434.45 |
IUPAC Name |
3-(4-fluorophenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15FN4O3S/c1-13-3-2-4-14(11-13)20-24-18(30-25-20)12-26-17-9-10-31-19(17)21(28)27(22(26)29)16-7-5-15(23)6-8-16/h2-11H,12H2,1H3 |
InChI Key |
NXZFYBKRQPDFQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin.
Mode of Action
Related compounds have been shown to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis.
Biological Activity
N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzodioxole moiety.
- A pyrimidine ring.
- A piperazine substituent.
This structural diversity contributes to its multifaceted biological activity.
The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) . These receptors play crucial roles in cellular signaling and are implicated in numerous physiological processes.
Key Mechanisms:
- Receptor Binding : The compound likely binds to specific GPCRs, influencing downstream signaling pathways.
- Calcium Signaling : Activation of certain receptors can lead to an increase in intracellular calcium ions, which is vital for various cellular functions .
- Neurotransmitter Modulation : The piperazine component may enhance neurotransmitter release or receptor sensitivity, particularly in the central nervous system.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
Case Studies
Several studies have explored the biological activity of this compound:
- Antidepressant Activity : A study demonstrated that administration of the compound led to significant reductions in depression-like behaviors in rodent models. The mechanism was linked to enhanced serotonergic transmission .
- Anti-Anxiety Effects : Another investigation reported that the compound exhibited anxiolytic properties comparable to established anxiolytics, suggesting its potential use in treating anxiety disorders .
- Antitumor Effects : In vitro studies showed that this compound inhibited the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several patented and synthesized analogs. Key comparisons are outlined below:
Core Pyrimidine-Piperazine Derivatives
Key Observations :
- Substituent Diversity : The target compound’s thioacetamide-benzodioxolyl group distinguishes it from analogs with indazole (Example 159) or quinazoline (BP 27511) moieties. This substitution may influence solubility or target binding.
- Pharmacophore Potential: The 3-methoxyphenylpiperazine group is recurrent in patents (e.g., ), suggesting its importance in receptor interactions, possibly with serotonin or dopamine receptors.
Functional Group Analysis
- Benzodioxolyl vs. Indazole/Quinazoline : The benzodioxolyl group in the target compound may enhance metabolic stability compared to indazole or quinazoline derivatives, as benzodioxoles resist oxidative degradation .
- Thioacetamide Linker : The thioether bridge could improve membrane permeability relative to ether or amine linkages in analogs like BP 27511 .
- Piperazine Modifications : Replacing 4-methylpiperazine (BP 27511) or 4-ethylpiperazine () with 3-methoxyphenylpiperazine may alter receptor selectivity due to steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
